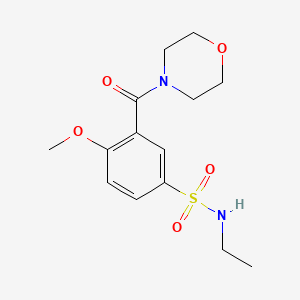
N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as EMBI, is a chemical compound that has shown potential in scientific research applications. EMBI is a sulfonamide derivative that has been found to have anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects through the inhibition of specific signaling pathways. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway leads to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In a study conducted by Li et al. (2019), this compound was found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. This suggests that this compound has anti-inflammatory effects. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the growth of cancer cells and induce apoptosis. This suggests that this compound has anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its specificity. This compound has been found to selectively inhibit specific signaling pathways, which makes it a useful tool for studying these pathways. However, one limitation of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One direction is to investigate the potential of this compound as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore the mechanism of action of this compound in more detail. Additionally, further research could be done to improve the solubility of this compound, which would make it a more useful tool for lab experiments.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has shown potential in scientific research applications. This compound has anti-inflammatory and anti-cancer properties and has been found to selectively inhibit specific signaling pathways. While this compound has limitations in terms of solubility, it is a useful tool for studying specific signaling pathways. Future research on this compound could lead to the development of new therapeutic agents for inflammatory diseases and cancer.
Synthesemethoden
The synthesis of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with N-ethylmorpholine in the presence of triethylamine. The resulting product is then treated with ammonium chloride to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have anti-inflammatory and anti-cancer properties in scientific research applications. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the growth of cancer cells and induce apoptosis. Another study conducted by Li et al. (2019) found that this compound had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-ethyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-3-15-22(18,19)11-4-5-13(20-2)12(10-11)14(17)16-6-8-21-9-7-16/h4-5,10,15H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAWUNZZNMBRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

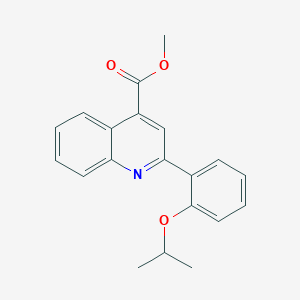
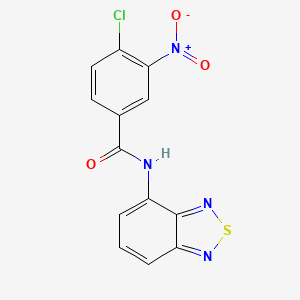
![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)
![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)
![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)
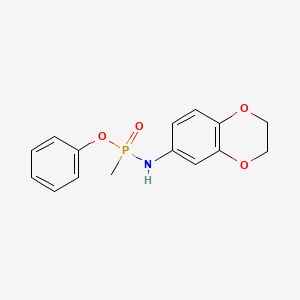
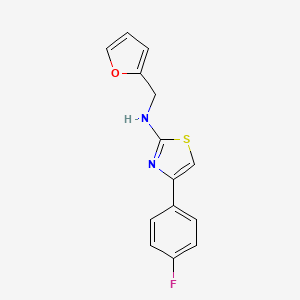
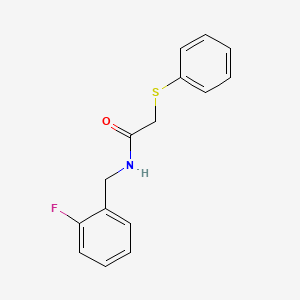
![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)